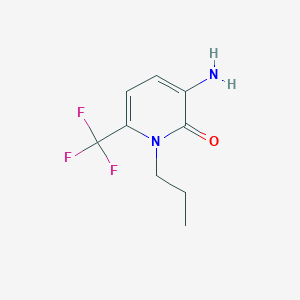

3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one

Vue d'ensemble

Description

3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C9H11F3N2O . It has a molecular weight of 220.19 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one can be represented by the SMILES notation: CCCN1C(=CC=C(C1=O)N)C(F)(F)F .

Applications De Recherche Scientifique

Synthesis and Complexation Studies

A New Strategy for Synthesis

Zixian Chen et al. (2010) described a method for synthesizing poly-substituted pyridines, which could be related to the synthesis or functionalization of compounds like 3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one. This method highlights the importance of C-F bond breaking in creating new pyridine derivatives under metal-free conditions, potentially useful in developing new pharmaceuticals or materials (Organic letters).

Complexation with Metal Ions

E. Matczak-Jon et al. (2010) explored the solution properties of pyridin-2-yl aminomethane-1,1-diphosphonic acids and their derivatives, focusing on their ability to complex with zinc(II), magnesium(II), and calcium(II). These findings could inform the design of chelating agents or coordination complexes for industrial or medicinal use (Dalton transactions).

Materials Science Applications

Polyimides with Phthalimide

Longhai Zhuo et al. (2014) reported on the synthesis of soluble and thermally stable polyimides containing phthalimide and pyridine moieties. These materials show promise in high-performance applications due to their excellent thermal stability and solubility in polar solvents (Journal of Materials Science).

Microporous Materials Synthesis

S. Weigel et al. (1997) demonstrated the use of pyridine and triamine in synthesizing gallium oxyfluorophosphates with large-pore structures, highlighting the utility of pyridine derivatives in directing the structure of microporous materials, which could have implications for catalysis or separation technologies (Chemistry of Materials).

Catalysis and Synthetic Chemistry

Regiochemical Control in Pyridine Synthesis

M. Schlosser and F. Mongin (2007) discussed the site-selective metalation of pyridines for the synthesis of biologically active compounds, offering insights into the manipulation of pyridine derivatives for targeted synthetic applications (Chemical Society reviews).

Aminomethylation Catalysis

Haruki Nagae et al. (2015) explored the catalytic ortho-C-H bond addition into the C═N bond of imines using group 3 metal complexes, which could be relevant for functionalizing pyridine derivatives in organic synthesis (Journal of the American Chemical Society).

Propriétés

IUPAC Name |

3-amino-1-propyl-6-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c1-2-5-14-7(9(10,11)12)4-3-6(13)8(14)15/h3-4H,2,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNAKLSUSSGYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=C(C1=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-propyl-6-(trifluoromethyl)pyridin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

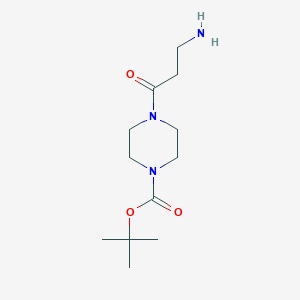

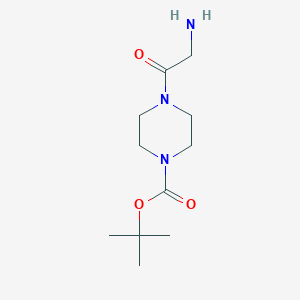

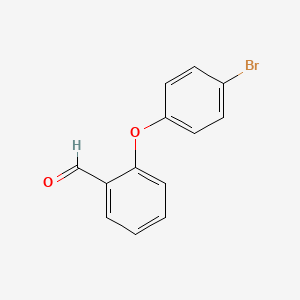

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)

![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)